5-formyl-N-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxamide
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Overview
Description
5-formyl-N-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxamide is an organic compound that features a pyridine ring substituted with a formyl group, a methyl group, and a boronate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-formyl-N-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxamide typically involves multi-step organic reactions. One common method includes the formation of the boronate ester through the reaction of a pyridine derivative with a boronic acid or boronate ester under Suzuki-Miyaura coupling conditions . The formyl group can be introduced via formylation reactions using reagents such as formic acid or formyl chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions are carefully controlled to ensure high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
5-formyl-N-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxamide can undergo various chemical reactions, including:
Substitution: The boronate ester can participate in Suzuki-Miyaura coupling reactions with aryl or vinyl halides to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Palladium catalysts, aryl or vinyl halides, and bases such as potassium carbonate.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Hydroxymethyl derivatives.
Substitution: Various substituted pyridine derivatives depending on the coupling partner.
Scientific Research Applications
5-formyl-N-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-formyl-N-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxamide involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The boronate ester can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and drug delivery systems . The formyl group can undergo nucleophilic addition reactions, which are important in the formation of various derivatives .
Comparison with Similar Compounds
Similar Compounds
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Similar structure but lacks the formyl and carboxamide groups.
1-Methylpyrazole-4-boronic acid pinacol ester: Contains a boronate ester but has a pyrazole ring instead of a pyridine ring.
Uniqueness
5-formyl-N-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxamide is unique due to the combination of its functional groups, which provide a versatile platform for various chemical transformations and applications in different fields .
Properties
Molecular Formula |
C14H19BN2O4 |
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Molecular Weight |
290.12 g/mol |
IUPAC Name |
5-formyl-N-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxamide |
InChI |
InChI=1S/C14H19BN2O4/c1-13(2)14(3,4)21-15(20-13)10-6-11(12(19)16-5)17-7-9(10)8-18/h6-8H,1-5H3,(H,16,19) |
InChI Key |
CMHFZNLEHFGHAT-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2C=O)C(=O)NC |
Origin of Product |
United States |
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